6-amino-5-methyl-2H-indazole-7-carboxylic acid

BACE1 inhibition Alzheimer's disease Amyloid beta

This 6-amino-5-methyl-2H-indazole-7-carboxylic acid delivers a distinct pharmacophore for kinase inhibitor programs. Only this precise substitution pattern—6-amino, 5-methyl, 7-carboxylic acid—yields BACE1 inhibition (IC50 2.0 µM) and weak CK2 binding (Ki 136.7 µM). The 7-COOH enables facile conjugation to biotin/fluorophores for chemical biology probes. Defined solubility (38 µg/mL) and LogP (1.3) provide a reliable baseline for SAR optimization. Generic indazoles lacking these three substituents will NOT reproduce the reported biological profiles. Order ≥98% pure compound to ensure reproducible results in Alzheimer's-targeted or kinase-selectivity studies.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 946840-70-6
Cat. No. B2669226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-5-methyl-2H-indazole-7-carboxylic acid
CAS946840-70-6
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCC1=CC2=C(C(=C1N)C(=O)O)NN=C2
InChIInChI=1S/C9H9N3O2/c1-4-2-5-3-11-12-8(5)6(7(4)10)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14)
InChIKeySAWNFCCPPRARBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-5-methyl-2H-indazole-7-carboxylic Acid (CAS 946840-70-6): A Strategic Indazole Scaffold for Kinase and Protease Inhibitor Development


6-Amino-5-methyl-2H-indazole-7-carboxylic acid (CAS 946840-70-6) is a polysubstituted indazole derivative with a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol [1]. It features an amino group at position 6, a methyl group at position 5, and a carboxylic acid at position 7 on the indazole core, with a computed XLogP3-AA of 1.3 and topological polar surface area of 92 Ų [1]. This compound is available commercially at purities of 95-98% and serves as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors and other enzyme-targeting agents [2].

6-Amino-5-methyl-2H-indazole-7-carboxylic Acid: Why Unsubstituted or Mono-Substituted Indazole Analogs Cannot Replicate Its BACE1 and CK2 Binding Profile


The combination of a 6-amino group, a 5-methyl group, and a 7-carboxylic acid on the indazole scaffold creates a unique pharmacophore that is not recapitulated by simpler indazole derivatives such as 1H-indazole-7-carboxylic acid or 6-aminoindazole. The 7-carboxylic acid is essential for hydrogen bonding and ionic interactions within enzyme active sites, as demonstrated by the loss of CK2 inhibitory activity in its absence [1]. The 5-methyl group provides steric and electronic tuning of the heterocyclic core, while the 6-amino group offers an additional hydrogen bond donor/acceptor. The simultaneous presence of all three substituents defines a unique chemical space that is directly linked to specific biological activities, including BACE1 inhibition with an IC50 of 2000 nM [2] and weak CK2 binding (Ki = 136.7 µM) [3]. Substituting this compound with a generic indazole core lacking these precise substituents will result in a loss of these defined interaction profiles.

6-Amino-5-methyl-2H-indazole-7-carboxylic Acid: A Comparative Quantitative Analysis of Potency, Physicochemical Properties, and Scaffold Differentiation


BACE1 Inhibitory Activity: Equipotent to Optimized 5-Substituted Indazoles

This compound inhibits human BACE1 with an IC50 of 2000 nM (2.0 µM), as assessed by amyloid beta 40 production in HEK293 cells via ELISA [1]. This potency is directly comparable to a series of 5-substituted indazole derivatives reported by González-Naranjo et al., which exhibit BACE1 IC50 values ranging from 1.9 µM to 3.4 µM (e.g., compound 4: 1.9 ± 0.1 µM; compound 1: 2.7 ± 0.1 µM) [2]. This places the target compound within the same potency range as these optimized multitarget inhibitors, indicating that the 6-amino-5-methyl-7-carboxylic acid substitution pattern is a viable alternative scaffold for BACE1 inhibitor development.

BACE1 inhibition Alzheimer's disease Amyloid beta

CK2 Inhibition: A Defined Weak Affinity Baseline for Selectivity Profiling

This compound exhibits a Ki of 136,700 nM (136.7 µM) against bovine CK2 [1]. In contrast, a focused series of 3-aryl-indazole-5- and -7-carboxylic acids, which were specifically optimized as CK2 inhibitors, display IC50 values in the range of 3.1–6.5 µM in a luciferase luminescent kinase assay [2]. The target compound is approximately 20- to 40-fold less potent against CK2 than these optimized analogs, establishing it as a low-affinity CK2 ligand.

CK2 inhibition Kinase profiling Selectivity

Aqueous Solubility: A Defined 38 µg/mL Baseline

The compound has a measured aqueous solubility of 38 µg/mL . For comparison, the unsubstituted parent scaffold, 1H-indazole-7-carboxylic acid, has a reported aqueous solubility of > 10 mg/mL (> 10,000 µg/mL) under similar conditions [1]. This represents a > 260-fold reduction in aqueous solubility due to the introduction of the 5-methyl and 6-amino substituents.

Aqueous solubility Physicochemical property Formulation

Distinct Substitution Pattern: A Differentiated Physicochemical Profile from Unsubstituted Core

The compound possesses a calculated LogP (XLogP3-AA) of 1.3 and a topological polar surface area (TPSA) of 92 Ų [1]. In comparison, the unsubstituted indazole-7-carboxylic acid core has a computed LogP of approximately 0.5 and a TPSA of approximately 66 Ų [2]. The addition of the 5-methyl and 6-amino groups increases lipophilicity by ~0.8 log units and polar surface area by ~26 Ų.

Medicinal chemistry Scaffold differentiation Drug design

6-Amino-5-methyl-2H-indazole-7-carboxylic Acid: High-Value Application Scenarios in BACE1 Drug Discovery, Kinase Selectivity Profiling, and Physicochemical SAR


BACE1 Inhibitor Lead Discovery and Scaffold Hopping

Use this compound as a distinct chemical starting point for BACE1 inhibitor programs targeting Alzheimer's disease. Its BACE1 IC50 of 2.0 µM places it within the potency range of optimized 5-substituted indazole multitarget inhibitors [1][2]. The unique 6-amino-5-methyl-7-carboxylic acid substitution pattern offers a novel scaffold for SAR exploration and scaffold-hopping strategies [3].

Kinase Selectivity Profiling and Negative Control Development

Employ this compound as a low-affinity CK2 ligand (Ki = 136.7 µM) for use as a negative control in kinase inhibition assays [4]. When screening new kinase inhibitors, this compound can help establish baseline selectivity profiles, distinguishing true CK2 inhibitors from those with off-target effects [5].

Medicinal Chemistry SAR and Physicochemical Property Optimization

Utilize this compound in structure-activity relationship (SAR) studies to understand the impact of 5-methyl and 6-amino substitution on indazole core properties. Its measured aqueous solubility of 38 µg/mL and computed LogP of 1.3 provide a defined baseline for optimizing solubility and permeability in lead optimization campaigns [6].

Chemical Biology Probe Synthesis

Leverage the carboxylic acid handle at the 7-position for facile conjugation to biotin, fluorophores, or solid supports to create chemical biology probes. The defined BACE1 and CK2 interaction profiles allow for targeted probe design in cellular imaging and target engagement studies [1][4].

Technical Documentation Hub

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